Iodosobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for complex molecules: Iodobenzene serves as a crucial starting material for the synthesis of numerous complex organic molecules, including biphenyl, stilbene, and various pharmaceuticals. Its reactive iodine atom readily undergoes substitution reactions, allowing researchers to introduce diverse functional groups and build complex carbon skeletons. [Source: Sigma-Aldrich, Iodobenzene 98%, ]

- Formation of Grignard reagents: Iodobenzene reacts with magnesium metal to form phenylmagnesium iodide, a vital Grignard reagent. Grignard reagents are powerful nucleophiles employed in various organic syntheses for carbon-carbon bond formation. [Source: Thermo Scientific Chemicals, Iodobenzene, 98%, ]

Catalyst and Reagent Development:

- Iodobenzene dichloride: Iodobenzene reacts with chlorine to form iodobenzene dichloride, a complex with unique properties. This compound serves as a solid chlorine source and finds applications in organic synthesis as a halogenating agent. [Source: Peer-reviewed paper: "Iodobenzene dichloride as a stoichiometric oxidant for the conversion of alcohols into carbonyl compounds; two facile methods for its preparation," by Zhao, Xue-Fei and Zhang, Chi.]

- Sonogashira coupling: Iodobenzene participates in the Sonogashira coupling reaction, a palladium-catalyzed process for forming carbon-carbon bonds between terminal alkynes and aryl halides. This reaction plays a crucial role in synthesizing various organic materials with specific functionalities. [Source: Peer-reviewed paper: "Size effects of PVP-Pd nanoparticles on the catalytic Suzuki reactions in aqueous solution," by Li, Yin et al.]

Other Research Applications:

- Biochemical studies: Iodobenzene exhibits potential in specific biochemical research areas. Studies suggest its ability to interact with specific binding sites in taste receptors, offering insights into taste perception mechanisms. [Source: PubChem, Iodobenzene | C6H5I | CID 11575, ]

- Radiopharmaceutical development: Iodobenzene derivatives, particularly those containing radioactive isotopes of iodine (e.g., I-124), are being explored in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. [Source: U.S. Patent US20100249416, "CHEMICAL SYNTHESIS OF I-124BETA CIT IODINE-124 [2-BETA-CARBOMETHOXY-3BETA- (4-IODOPHENYL) -TROPANE] FOR PET INVESTIGATIONS AND FOR RADIOTHERAPY."]

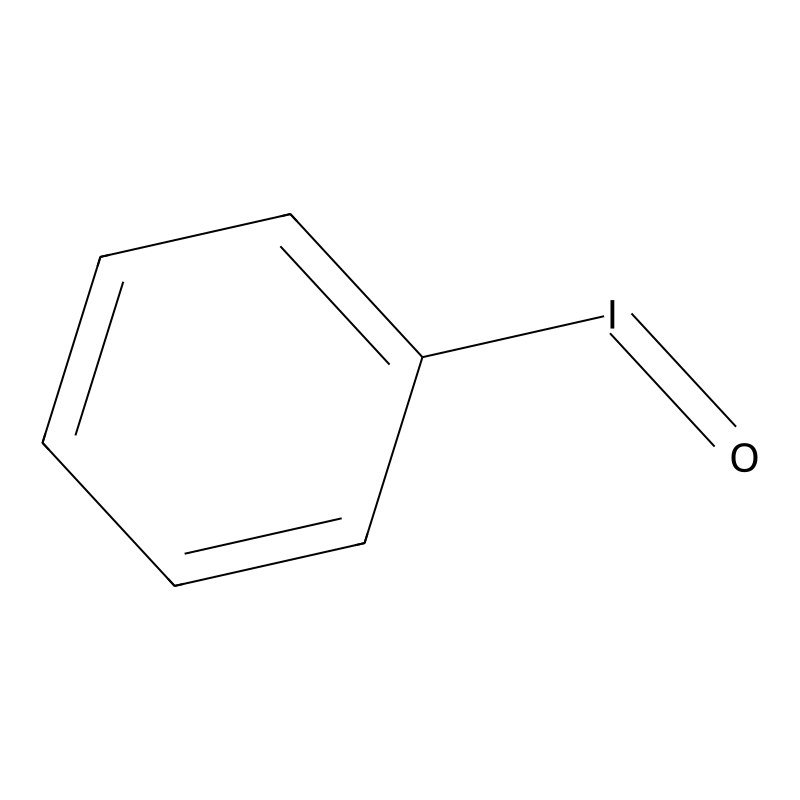

Iodosobenzene, also known as iodosylbenzene, is an organoiodine compound with the empirical formula C₆H₅IO. It appears as a colorless solid and serves primarily as an oxo-transfer reagent in organic and coordination chemistry. The compound is characterized by its unique bonding structure, which features a single dative bond between iodine and oxygen, confirming the absence of a double bond typically seen in other iodine oxides .

- Oxo-transfer reactions: These reactions involve the transfer of an oxygen atom to substrates, often resulting in the formation of epoxides from alkenes .

- Conversion of metal complexes: Iodosobenzene can convert certain metal complexes into their corresponding oxo derivatives .

- Formation of diazides: When mixed with sodium azide in acetic acid, it can convert alkenes into vicinal diazides .

While iodosobenzene does not have significant commercial applications, it is widely used in laboratory settings for:

- Oxo-transfer reactions: Particularly useful for synthesizing epoxides and other oxygen-containing functional groups.

- Oxidative transformations: It facilitates various oxidation reactions, including the conversion of alcohols to carbonyl compounds and the oxidative decarboxylation of carboxylic acids .

- Synthesis of complex molecules: Iodosobenzene derivatives are employed in synthesizing pharmaceuticals and agrochemicals due to their reactivity and ability to introduce iodine into organic compounds .

Studies involving iodosobenzene focus on its interactions with various substrates in organic synthesis. Its ability to act as an oxidant makes it a valuable reagent for oxidative transformations. For example, it has been shown to effectively oxidize primary and secondary alcohols without leading to over-oxidation when used with specific catalysts like TEMPO . Its interactions with other reagents also facilitate unique transformations such as nitrogen transfer reactions .

Iodosobenzene shares similarities with several other organoiodine compounds. Here are some notable comparisons:

| Compound | Empirical Formula | Key Features |

|---|---|---|

| Iodobenzene | C₆H₅I | Aryl iodide used as a synthetic intermediate |

| Iodoxybenzene | C₆H₅IO₂ | Contains two oxygen atoms; stronger oxidant |

| Iodinated phenols | C₆H₄I | Used in various organic synthesis reactions |

| Iodosylbenzene | C₆H₅IO | A monomeric derivative; participates in similar reactions but less stable than iodosobenzene |

Uniqueness of Iodosobenzene

Iodosobenzene is unique due to its specific bonding structure that allows for both nucleophilic and electrophilic behavior. Unlike iodobenzene, which primarily acts as a halogen source, or iodoxybenzene, which is a stronger oxidant, iodosobenzene's dual reactivity makes it particularly versatile in organic synthesis applications.

| Method | Starting Material | Oxidant/Reagent | Conditions | Yield (%) | Year Reported |

|---|---|---|---|---|---|

| Willgerodt | Iodobenzene | Chlorine gas | Room temperature, followed by NaOH hydrolysis | 65-70 | 1892 |

| Modified Willgerodt | Iodobenzene | Sodium hypochlorite | Acidic conditions, 0-5°C | 50-60 | Early 1900s |

| Masson-Race | Iodobenzene | Sodium perborate | Acetic acid, 40-50°C | 55-65 | 1930s |

These early synthetic approaches laid the foundation for modern methods but were limited by poor yields, harsh reaction conditions, and difficulties in purification [1] [9].

Modern Synthetic Approaches

Contemporary synthetic approaches to iodosobenzene have significantly improved upon historical methods, offering higher yields, milder conditions, and greater reproducibility [1]. The most widely adopted modern synthesis route involves the oxidation of iodobenzene to iodobenzene diacetate, followed by alkaline hydrolysis to yield iodosobenzene [5].

The general procedure follows this sequence:

- Oxidation of iodobenzene with peracetic acid in acetic acid to form iodobenzene diacetate

- Hydrolysis of iodobenzene diacetate with aqueous sodium hydroxide to produce iodosobenzene [1] [5]

This can be represented by the following chemical equations:

C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O

C₆H₅I(O₂CCH₃)₂ + 2NaOH → C₆H₅IO + 2CH₃COONa + H₂O [1] [5]

Several variations of this approach have been developed, utilizing different oxidizing agents and reaction conditions [10]. One notable modern method employs sodium percarbonate as an environmentally friendly oxidant in a mixture of acetic anhydride and acetic acid, followed by hydrolysis [9].

Another significant advancement is the direct oxidation of iodobenzene using hydrogen peroxide in the presence of catalytic amounts of transition metal salts, such as ruthenium trichloride [10]. This method has gained popularity due to its efficiency and the use of more environmentally benign reagents [10] [12].

Table 2: Modern Synthetic Approaches for Iodosobenzene (Post-1950)

| Method | Starting Material | Oxidant/Reagent | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Peracetic acid oxidation | Iodobenzene | Peracetic acid | Acetic acid, 30-40°C, 4-6h | 75-85 | High yield, reproducible |

| Sodium percarbonate | Iodobenzene | Na₂CO₃·1.5H₂O₂ | Ac₂O/AcOH, 30-40°C, 5h | 80-90 | Environmentally friendly, high purity |

| RuCl₃-catalyzed | Iodobenzene | H₂O₂ | RuCl₃ (cat.), AcOH, RT, 2-3h | 70-80 | Mild conditions, shorter reaction time |

| Electrochemical | Iodobenzene | Electric current | Aqueous NaOH, Pt electrodes | 65-75 | No chemical oxidants required |

Research findings have demonstrated that the choice of oxidant significantly impacts both yield and purity of the final product [9] [10]. Studies have shown that maintaining precise temperature control during the oxidation step is crucial, with optimal results typically achieved between 30-40°C [9]. Higher temperatures can lead to decomposition of the product, while lower temperatures result in incomplete conversion [9] [10].

Derivative Preparation (e.g., Iodobenzene Diacetate)

Iodobenzene diacetate, a key derivative and precursor to iodosobenzene, has significant importance in organic synthesis as a versatile oxidizing agent [5]. The preparation of this derivative has been extensively studied and optimized over the years [2].

The classical method for preparing iodobenzene diacetate was developed by Willgerodt in 1892, involving the dissolution of iodosobenzene in hot acetic acid [9]:

C₆H₅IO + 2CH₃COOH → C₆H₅I(OCOCH₃)₂ + H₂O [9] [5]

Modern synthetic approaches for iodobenzene diacetate include direct oxidation of iodobenzene with peracetic acid in acetic acid medium [5]. This one-step procedure has largely replaced the two-step process involving iodosobenzene as an intermediate [5] [9]:

C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O [5]

An optimized procedure developed in recent years involves the use of sodium percarbonate as an oxidant in a mixture of acetic anhydride and acetic acid [9]. This method offers several advantages, including milder reaction conditions, higher yields, and improved safety profile [9]:

- Sodium percarbonate (18.4 mmol) is added portionwise to a stirred mixture of acetic anhydride (7.0 mL), acetic acid (5.8 mL), and dichloromethane (40 mL)

- The mixture is stirred for 1.5 hours at ≤30°C

- Iodobenzene (6.4 mmol) is added, and the reaction mixture is stirred at 40°C for 5 hours

- After cooling, the precipitated sodium acetate is filtered off

- The filtrate is evaporated under vacuum, and cold 10% aqueous acetic acid is added

- The resulting colorless crystals are collected by filtration, washed with hexane, and air-dried in the dark [9]

Other derivatives of iodosobenzene have also been synthesized using modified procedures. For example, 2-(tert-butylsulfonyl)iodosylbenzene represents a rare monomeric form of iodosobenzene, with a C-I-O angle of 94.78° and I-O distance of 1.848 Å [34]. This derivative is particularly valuable for studying the structural properties of iodosobenzene without the complications of its typical polymeric nature [34] [1].

Table 3: Preparation Methods for Iodobenzene Derivatives

| Derivative | Starting Material | Reagents | Conditions | Yield (%) | Structural Features |

|---|---|---|---|---|---|

| Iodobenzene diacetate | Iodobenzene | Peracetic acid, acetic acid | 30-40°C, 4-6h | 75-85 | T-shaped geometry around iodine |

| 2-(tert-butylsulfonyl)iodosylbenzene | 2-(tert-butylsulfonyl)iodobenzene | H₂O₂, acetic acid | 0-5°C, 2h | 60-70 | Monomeric structure, yellow solid |

| Iodobenzene dichloride | Iodobenzene | NaClO₂, HCl | 0-5°C, 5min | 85-95 | Linear Cl-I-Cl arrangement |

| Iodobenzene dimethoxide | Iodobenzene | NaOMe, I₂, MeOH | -20°C, 1h | 65-75 | Precursor for ¹⁸O-labeled iodosobenzene |

Recent research has also focused on developing more sustainable methods for preparing iodosobenzene derivatives, including the use of recyclable polymer-supported iodobenzene [26]. These approaches aim to address the environmental concerns associated with traditional hypervalent iodine chemistry by enabling catalyst recovery and reuse [26] [12].

Purification and Stabilization Techniques

The purification and stabilization of iodosobenzene present significant challenges due to its polymeric nature and potential for decomposition [1]. Effective purification techniques are essential to obtain high-purity material suitable for synthetic applications [15].

Purification Methods

The most common purification method for iodosobenzene involves washing the crude product with chloroform to remove unreacted iodobenzene and other organic impurities [1]. This is typically followed by washing with cold water to remove inorganic salts and acids [1] [15].

Recrystallization can be employed for further purification, though the choice of solvent is critical due to the limited solubility of iodosobenzene in most organic solvents [24]. Small amounts of iodosobenzene can be recrystallized from hot benzene or chloroform, resulting in improved purity [15] [27].

For iodobenzene diacetate, recrystallization from ethyl acetate/acetic anhydride (9:1, v/v) is recommended to achieve high purity (>96%) [9]. When necessary, column chromatography using silica gel with appropriate eluent systems can be employed for purifying certain iodosobenzene derivatives, though this is less common for the parent compound due to its poor solubility [24] [27].

Table 4: Purification Methods for Iodosobenzene and Its Derivatives

| Compound | Purification Method | Solvent System | Temperature | Purity Achieved (%) | Notes |

|---|---|---|---|---|---|

| Iodosobenzene | Washing | Chloroform, then water | Room temperature | 90-95 | Removes organic and inorganic impurities |

| Iodosobenzene | Recrystallization | Hot benzene | 60-70°C | 95-98 | Limited solubility, small scale only |

| Iodobenzene diacetate | Recrystallization | Ethyl acetate/acetic anhydride (9:1) | 40-50°C | >96 | Preferred method for diacetate |

| Iodobenzene diacetate | Trituration | Cold hexane | 0-5°C | 92-95 | Simple method for moderate purity |

Stabilization Techniques

Iodosobenzene is known to be thermally unstable and potentially explosive when heated under vacuum or subjected to mechanical shock [1] [20]. Therefore, proper stabilization techniques are essential for safe handling and storage [17].

The most effective stabilization approach involves storing iodosobenzene in a cool, dry environment, away from light and heat sources [17] [19]. Storage temperatures below 5°C are recommended to minimize decomposition [19]. The compound should be kept in tightly sealed containers to prevent moisture absorption, which can accelerate degradation [17] [19].

For long-term storage, some researchers have reported success with adding small amounts (1-2%) of inert materials such as calcium carbonate to prevent acid-catalyzed decomposition [15] [17]. This approach helps neutralize any acidic impurities that might form during storage [17].

Research findings have demonstrated that iodosobenzene's stability is significantly influenced by its crystalline structure [15]. X-ray crystallographic studies have revealed that iodosobenzene exists as a zigzag polymeric structure with intermolecular I···O secondary bonds, which contributes to its stability in the solid state [15] [22]. This polymeric arrangement helps prevent rapid decomposition by stabilizing the hypervalent iodine center [22].

For iodobenzene diacetate, storage in dark, airtight containers at temperatures between 2-8°C is recommended [18]. The compound should be protected from light, as prolonged exposure can lead to discoloration and decomposition [17] [18]. Some commercial suppliers add stabilizers to iodobenzene diacetate preparations to extend shelf life, though the specific additives are often proprietary [18].

Table 5: Stabilization Techniques and Storage Conditions

| Compound | Storage Temperature | Container Type | Light Exposure | Additives | Maximum Storage Time | Signs of Decomposition |

|---|---|---|---|---|---|---|

| Iodosobenzene | 2-5°C | Airtight glass | Dark | None or CaCO₃ (1-2%) | 6-12 months | Yellowing, reduced solubility |

| Iodobenzene diacetate | 2-8°C | Amber glass | Dark | None | 12-24 months | Discoloration, acetic acid odor |

| 2-(tert-butylsulfonyl)iodosylbenzene | -20°C | Sealed vial | Dark | None | 3-6 months | Color change from yellow to brown |

XLogP3

LogP

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H271 (33.33%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Oxidizer;Irritant